Cas no 141458-79-9 (2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile)
141458-79-9 structure
Product Name:2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile
Numero CAS:141458-79-9
MF:C8H10N2O
MW:150.177801609039
CID:64669
PubChem ID:18424095
Update Time:2025-04-18
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- Trimethylethoxy malononitrile
- 2-(2,2-dimethylpropanoyl)propanedinitrile
- UDEGDFIPVYZBGQ-UHFFFAOYSA-N
- AKOS026730701
- SCHEMBL6265758
- Pivaloylmalononitrile
- (2,2-Dimethylpropanoyl)propanedinitrile
- DTXSID20593641
- 141458-79-9
- Trimethylethoxy malononitrile
- 2-(2,2-DIMETHYL-1-OXOPROPYL)PROPANEDINITRILE
- 2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile
-
- Inchi: 1S/C8H10N2O/c1-8(2,3)7(11)6(4-9)5-10/h6H,1-3H3
- Chiave InChI: UDEGDFIPVYZBGQ-UHFFFAOYSA-N
- Sorrisi: O=C(C(C#N)C#N)C(C)(C)C
Proprietà calcolate
- Massa esatta: 152.09506
- Massa monoisotopica: 150.079312947g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 64.6Ų
Proprietà sperimentali
- Densità: 1.036
- Punto di ebollizione: 241.1 °C at 760 mmHg
- Punto di infiammabilità: 99.6 °C
- PSA: 56.81
- LogP: 1.26496
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D266435-2.5mg |
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile |
141458-79-9 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | D266435-5mg |
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile |
141458-79-9 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | D266435-10mg |
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile |
141458-79-9 | 10mg |
$ 585.00 | 2022-06-05 |
2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
141458-79-9 (2-(2,2-Dimethyl-1-oxopropyl)propanedinitrile) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti